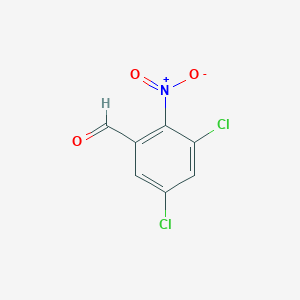

3,5-Dichloro-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 3,5-Dichloro-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLHPPPBSVQLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dichloro-2-nitrobenzaldehyde chemical structure and properties

An In-depth Technical Guide to 3,5-Dichloro-2-nitrobenzaldehyde: Structure, Properties, and Synthetic Applications

Executive Summary

3,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a nitro group, and two chlorine atoms on a benzene ring, offers a versatile platform for constructing more complex molecular architectures. The electron-withdrawing properties of the nitro and chloro substituents, combined with the reactive aldehyde group, make it a key building block for pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway, key reactivity patterns, and essential safety protocols, designed for researchers and development scientists.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. The following section details the nomenclature and structural representation of 3,5-Dichloro-2-nitrobenzaldehyde.

Nomenclature and Key Identifiers

The compound is systematically identified by various chemical registry numbers and notations, which are crucial for database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | 3,5-Dichloro-2-nitrobenzaldehyde | [3][4] |

| CAS Number | 59178-12-0 | [1][3][4] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][3][4] |

| Molecular Weight | 220.01 g/mol | [1][3][4] |

| SMILES | O=CC1=CC(Cl)=CC(Cl)=C1=O | [1] |

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The structure consists of a benzene ring substituted at positions 1, 2, 3, and 5 with an aldehyde (-CHO), a nitro (-NO₂), and two chloro (-Cl) groups, respectively.

Caption: Chemical structure of 3,5-Dichloro-2-nitrobenzaldehyde.

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for handling, reaction monitoring, and quality control.

Physical Properties

This compound is a solid at room temperature with a distinct melting point, making it suitable for standard laboratory handling. While specific solubility data is not widely published, its polarity suggests poor solubility in water but good solubility in common organic solvents like alcohols and chlorinated hydrocarbons, a trait common to similar nitroaromatic compounds.[5][6]

| Property | Value | Source(s) |

| Appearance | Pale yellow crystalline powder (inferred) | [7] |

| Melting Point | 42 - 44 °C | |

| Boiling Point | 153 °C @ 31 hPa (41.3 mbar) | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Spectroscopic Profile

While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and diagnostic. The aldehydic proton (-CHO) should appear as a sharp singlet far downfield, typically in the δ 9.8-10.5 ppm region, due to the strong deshielding effect of the carbonyl group.[8] The two aromatic protons on the ring are in different chemical environments and should appear as two distinct doublets in the δ 7.5-8.5 ppm range, with a small meta-coupling constant (J ≈ 2-3 Hz).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a map of the carbon skeleton. The aldehydic carbonyl carbon is the most downfield signal, expected around δ 185-190 ppm.[9] The six aromatic carbons would appear in the δ 120-150 ppm region, with the carbons directly attached to the electron-withdrawing chloro and nitro groups being significantly shifted.

-

IR (Infrared) Spectroscopy: The IR spectrum is defined by its functional groups. Key absorption bands would include:

-

~1710 cm⁻¹: Strong C=O stretch from the aldehyde.

-

~1550 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretching from the nitro group, respectively.[10]

-

~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

-

~700-800 cm⁻¹: C-Cl stretching vibrations.

-

-

MS (Mass Spectrometry): The mass spectrum would confirm the molecular weight. The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in major peaks at m/z 219 (M⁺), 221 (M+2)⁺, and 223 (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.

Synthesis and Purification

While multiple synthetic routes could be envisioned, a logical and industrially relevant approach involves the direct nitration of a commercially available precursor.

Rationale for Synthetic Approach

The most straightforward synthesis is the regioselective nitration of 3,5-dichlorobenzaldehyde. The aldehyde group is a meta-director, and the chloro groups are ortho, para-directors. In this case, the directing effects are conflicting. However, the position ortho to the aldehyde is sterically hindered and electronically deactivated. The position between the two chlorine atoms (position 4) is also sterically hindered. The position ortho to one chlorine and meta to the aldehyde (position 2) becomes the most probable site for nitration under controlled conditions.

Proposed Synthetic Workflow

The process involves the careful addition of a nitrating agent to the starting material at a controlled temperature to ensure selectivity and safety.

Caption: Proposed workflow for the synthesis of 3,5-Dichloro-2-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-nitrobenzaldehyde

Disclaimer: This protocol is a representative example based on established chemical principles and must be adapted and optimized under strict laboratory safety protocols.

-

Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 5 equivalents). Cool the flask in an ice-salt bath to 0°C.

-

Preparation of Nitrating Agent: Slowly add fuming nitric acid (90%, 1.1 equivalents) to the cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature below 10°C throughout the addition.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled to 0°C, add 3,5-dichlorobenzaldehyde (1.0 equivalent) portion-wise over 30-45 minutes. The internal temperature must be rigorously maintained between 0°C and 5°C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. This must be done slowly to manage the exotherm. A solid precipitate should form.

-

Workup - Isolation: Filter the crude solid product using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3,5-Dichloro-2-nitrobenzaldehyde. Dry the final product under vacuum.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

-

Aldehyde Group: This is the primary site for nucleophilic addition. It readily participates in:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

-

Wittig Reaction: Conversion to a substituted styrene derivative upon reaction with a phosphorus ylide.

-

Condensation Reactions: Forms Schiff bases (imines) with primary amines or participates in aldol and Knoevenagel condensations.[5]

-

Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.

-

-

Nitro Group: The strongly electron-withdrawing nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting 2-amino-3,5-dichlorobenzaldehyde is a precursor to quinolines, benzodiazepines, and other heterocyclic systems.

-

Aromatic Ring: The ring is electron-deficient due to the three withdrawing groups, making it susceptible to nucleophilic aromatic substitution (SₙAr), although this is less common and requires harsh conditions. Electrophilic substitution is highly disfavored.

Its role as a synthetic intermediate is particularly pronounced in the development of novel pharmaceutical candidates, where the dichloronitroaniline scaffold, accessible from this aldehyde, is a common feature.

Safety and Handling

Proper handling is imperative due to the compound's hazardous nature. The following information is derived from safety data sheets (SDS).[11]

Hazard Identification

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid and Emergency Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Conclusion

3,5-Dichloro-2-nitrobenzaldehyde is a synthetically versatile building block with a well-defined profile of reactivity and physical properties. Its importance lies in its ability to serve as a starting point for a wide range of more complex molecules, particularly within the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthetic pathways, and safety requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Mahajan, S. S., & Mahadik, M. A. Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]

-

Ali, A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

-

Solubility of Things. 3-Nitrobenzaldehyde. [Link]

-

Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. 2-Nitrobenzaldehyde. [Link]

-

Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. [Link]

-

Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. [Link]

Sources

- 1. 59178-12-0|3,5-Dichloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 59178-12-0 | 3,5-dichloro-2-nitrobenzaldehyde - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,5-Dichloro-2-nitrobenzaldehyde - CAS:59178-12-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 11. gustavus.edu [gustavus.edu]

An In-depth Technical Guide to 3,5-Dichloro-2-nitrobenzaldehyde (CAS: 59178-12-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing chloro groups and a nitro group ortho to the aldehyde, imparts distinct reactivity, making it a strategic building block for the synthesis of complex heterocyclic scaffolds and other target molecules. This guide provides an in-depth exploration of its chemical properties, a detailed synthetic protocol, key reaction mechanisms, and its significant applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Properties

The physical and chemical characteristics of 3,5-Dichloro-2-nitrobenzaldehyde are pivotal to its handling, storage, and reactivity in various synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 59178-12-0 | [1][2] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [2] |

| Molecular Weight | 220.01 g/mol | [2] |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 87-90°C | [4] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C is recommended). | [1] |

Synthesis and Purification: A Detailed Protocol

Experimental Protocol: Synthesis of 3,5-Dichloro-2-nitrobenzaldehyde

Causality Behind Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both a solvent and a protonating agent for nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Temperature: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature (0-10°C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Slow Addition of Nitrating Agent: Dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, preventing a runaway reaction.

-

Ice Quench: Pouring the reaction mixture onto crushed ice serves to quench the reaction by diluting the acid and precipitating the organic product, which has low solubility in the aqueous acidic medium.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

-

Addition of Starting Material: Slowly add 3,5-dichlorobenzaldehyde (1 equivalent) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes relative to nitric acid) while cooling in an ice bath.

-

Nitration: Transfer the prepared nitrating mixture to the dropping funnel and add it dropwise to the solution of 3,5-dichlorobenzaldehyde over a period of 1-2 hours. Meticulously maintain the reaction temperature between 0°C and 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A solid precipitate of crude 3,5-dichloro-2-nitrobenzaldehyde will form.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Purification Protocol: Recrystallization

The primary impurities are likely to be other isomers of dichloronitrobenzaldehyde. Recrystallization is an effective method for purification.

-

Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or isopropanol and water is often effective. The goal is to find a system where the desired product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

-

Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Caption: Synthetic workflow for 3,5-Dichloro-2-nitrobenzaldehyde.

Spectroscopic Characterization

While experimental spectra for 3,5-dichloro-2-nitrobenzaldehyde are not widely published, its spectral characteristics can be reliably predicted based on the analysis of analogous compounds[1][3][6][7][8].

| Technique | Predicted Data and Interpretation |

| ¹H NMR | The spectrum is expected to show two aromatic protons as doublets in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the nitro and aldehyde groups. The aldehyde proton will appear as a singlet further downfield (δ ~10 ppm). The coupling constant between the two aromatic protons would be small (meta-coupling, J ≈ 2-3 Hz). |

| ¹³C NMR | The aldehyde carbon is expected to have a chemical shift in the range of δ 185-195 ppm. The aromatic carbons will appear in the δ 120-150 ppm region. The carbons directly attached to the chlorine and nitro groups will show distinct chemical shifts due to their strong electronic effects. |

| IR Spectroscopy | Key vibrational bands are expected for the aldehyde C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), aromatic C=C stretches (~1600, 1475 cm⁻¹), and C-Cl stretches (~740 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak [M]⁺ at m/z 219 and 221, with an isotopic pattern characteristic of two chlorine atoms. Common fragmentation patterns would include the loss of the nitro group (-NO₂) and the aldehyde group (-CHO). |

Reactivity and Key Applications in Drug Development

The synthetic utility of 3,5-dichloro-2-nitrobenzaldehyde is primarily derived from the reactivity of its aldehyde and nitro functional groups. The ortho-positioning of these groups allows for unique intramolecular cyclization reactions, making it a valuable precursor for various heterocyclic systems.

Domino Nitro Reduction-Friedländer Heterocyclization for Quinoline Synthesis

A paramount application of 2-nitrobenzaldehydes in medicinal chemistry is in the synthesis of quinoline scaffolds, which are present in a wide range of pharmaceuticals with diverse biological activities[4][9]. The Friedländer synthesis, a classic method for quinoline formation, traditionally uses 2-aminobenzaldehydes[3]. A significant advancement is the domino nitro reduction-Friedländer heterocyclization, which allows for the use of more readily available 2-nitrobenzaldehydes as starting materials[2][10].

Reaction Mechanism:

This one-pot synthesis proceeds through three key stages:

-

In Situ Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of 3,5-dichloro-2-nitrobenzaldehyde to form 2-amino-3,5-dichlorobenzaldehyde. This is commonly achieved using reducing agents like iron powder in acetic acid[2][10].

-

Knoevenagel Condensation: The in situ-generated 2-aminobenzaldehyde then undergoes a condensation reaction with an active methylene compound (e.g., a β-diketone or β-ketoester).

-

Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the stable, aromatic quinoline ring.

Caption: Domino Friedländer synthesis of dichloroquinolines.

The resulting 6,8-dichloroquinoline core can be further functionalized, providing a versatile platform for the development of novel therapeutic agents, including potential antimalarial, anticancer, and antibacterial drugs[8].

Safety and Handling

3,5-Dichloro-2-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

3,5-Dichloro-2-nitrobenzaldehyde, with its distinct pattern of reactive functional groups, is a valuable and versatile building block in organic synthesis. While specific literature on this compound is sparse, its reactivity can be reliably predicted from analogous structures. Its primary utility lies in its role as a precursor to complex heterocyclic systems, most notably substituted quinolines via the domino Friedländer synthesis. This application holds significant potential for the discovery and development of new pharmaceutical agents. This guide provides a comprehensive overview for researchers and scientists looking to leverage the synthetic potential of this important intermediate.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. [Link]

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

-

The Friedl??nder Synthesis of Quinolines. ResearchGate. [Link]

- Google P

- Google Patents. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde.

- Google Patents. CN112500295A - Production process of 3, 5-dichloronitrobenzene.

- Google Patents.

- Google Patents.

-

Google Patents. (12) United States Patent. [Link]

-

SpectraBase. 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (PDF) 3,5-Dichloro-2-hydroxybenzaldehyde. [Link]

-

Matrix Fine Chemicals. 3,5-DICHLORO-2-HYDROXYBENZALDEHYDE | CAS 90-60-8. [Link]

-

Organic Syntheses Procedure. o-NITROBENZALDEHYDE. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

-

PubChem. 2,3-Dichloro-5-nitrobenzaldehyde. [Link]

-

Heterocyclic Letters. No.3|553-562|May-July|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. [Link]

-

ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

-

PubMed. 3,5-Dichloro-2-hydroxy-benzaldehyde. [Link]

Sources

- 1. 59178-12-0|3,5-Dichloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3,5-Dichloro-2-nitrobenzaldehyde from 3,5-Dichlorotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloro-2-nitrobenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] Its specific substitution pattern, featuring a nitro group ortho to the aldehyde and two chloro groups on the aromatic ring, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth, scientifically grounded overview of a robust two-step synthetic pathway starting from the readily available precursor, 3,5-dichlorotoluene. The synthesis involves a regioselective nitration followed by a controlled oxidation of the methyl group. This document elucidates the mechanistic principles, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis, tailored for an audience of chemical research and development professionals.

Strategic Overview of the Synthetic Pathway

The conversion of 3,5-dichlorotoluene to 3,5-dichloro-2-nitrobenzaldehyde is most effectively achieved through a two-stage process. This strategy isolates the challenges of regiocontrol during nitration from the selective oxidation of the methyl group, allowing for optimization at each stage.

-

Step 1: Regioselective Nitration. The process begins with the electrophilic nitration of 3,5-dichlorotoluene to introduce a nitro group at the C-2 position, yielding 3,5-dichloro-2-nitrotoluene.

-

Step 2: Selective Oxidation. The intermediate, 3,5-dichloro-2-nitrotoluene, is then subjected to a controlled oxidation to convert the benzylic methyl group into an aldehyde, affording the final product.

Caption: Overall synthetic workflow from the starting material to the final product.

Part I: Regioselective Nitration of 3,5-Dichlorotoluene

Mechanistic Rationale and Regiocontrol

The nitration of 3,5-dichlorotoluene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the combined directing effects of the substituents on the benzene ring: the methyl group (-CH₃) and the two chlorine atoms (-Cl).

-

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to hyperconjugation and inductive effects. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6.

-

Chloro Groups (-Cl): These are deactivating, ortho, para-directing groups. Their inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, their lone pairs can donate electron density through resonance, directing substitution to the positions ortho and para to themselves.

In 3,5-dichlorotoluene, the C-4 and C-6 positions are sterically hindered by the adjacent chlorine atoms. The C-2 position is activated by the methyl group and is the most sterically accessible site for the electrophile. Therefore, the nitration reaction preferentially occurs at the C-2 position, leading to the desired 3,5-dichloro-2-nitrotoluene isomer.[5]

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of dichlorotoluenes, ensuring high yield and selectivity for the 2-nitro isomer.[5]

Materials:

-

3,5-Dichlorotoluene (0.2 mol)

-

98% Nitric Acid (0.22 mol)

-

Dichloroethane (100 g)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dichlorotoluene (0.2 mol, 32.2 g) in dichloroethane (100 g).

-

Heat the solution to 40°C with stirring.

-

Slowly add 98% nitric acid (0.22 mol, 13.9 g) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 45°C. This is a critical step, as excessive temperature can lead to side reactions, including oxidation of the methyl group.[5][6]

-

After the addition is complete, maintain the reaction mixture at a gentle reflux for 2.0 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting solution of 3,5-dichloro-2-nitrotoluene in dichloroethane can be used directly in the next step or subjected to work-up (washing with water and brine, drying, and solvent evaporation) to isolate the intermediate.

Part II: Selective Oxidation of 3,5-Dichloro-2-nitrotoluene

Causality Behind Experimental Choices

The oxidation of a methyl group on a nitroaromatic ring to an aldehyde is challenging. The primary difficulties are preventing over-oxidation to the corresponding carboxylic acid and avoiding side reactions involving the nitro group. Various methods exist for the oxidation of nitrotoluenes.[7][8] A common and effective approach involves using manganese dioxide (MnO₂) in a non-polar solvent or using catalytic systems under controlled conditions. The choice of a milder oxidizing agent and carefully controlled reaction parameters are paramount to achieving high selectivity for the aldehyde.

Experimental Protocol: Oxidation

Materials:

-

3,5-Dichloro-2-nitrotoluene (from the previous step)

-

Manganese (IV) Oxide, activated (MnO₂)

-

Dichloromethane (or another suitable solvent)

Procedure:

-

If the intermediate was isolated, dissolve 3,5-dichloro-2-nitrotoluene (1 equiv.) in a suitable solvent such as dichloromethane or chloroform. If using the reaction mixture from the nitration step, ensure the solvent is compatible.

-

Add activated manganese (IV) oxide (5-10 equivalents by weight) to the solution. The large excess of MnO₂ is crucial for driving the reaction to completion and minimizing over-oxidation.

-

Reflux the mixture with vigorous stirring for 24-48 hours. The reaction is heterogeneous, so efficient stirring is essential.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the manganese solids.

-

Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3,5-dichloro-2-nitrobenzaldehyde.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected parameters for this two-step synthesis. Actual yields may vary based on experimental conditions and scale.

| Parameter | Step 1: Nitration | Step 2: Oxidation |

| Starting Material | 3,5-Dichlorotoluene | 3,5-Dichloro-2-nitrotoluene |

| Key Reagents | 98% Nitric Acid | Activated MnO₂ |

| Solvent | Dichloroethane | Dichloromethane |

| Temperature | 40-45°C, then reflux | Reflux |

| Reaction Time | ~2.5 hours | 24-48 hours |

| Typical Yield | >90% | 50-70% |

| Product Purity | High (isomerically pure) | >95% after purification |

Safety and Handling

-

Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichlorinated Solvents: Dichloroethane and dichloromethane are toxic and suspected carcinogens. All manipulations should be performed in a fume hood.

-

Exothermic Reactions: The nitration reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.[6] Ensure adequate cooling is available.

Conclusion

The synthesis of 3,5-dichloro-2-nitrobenzaldehyde from 3,5-dichlorotoluene is a practical two-step process that is well-suited for laboratory and potential scale-up applications. The key to success lies in the careful control of the nitration step to ensure high regioselectivity and the selection of an appropriate, mild oxidizing agent to prevent over-oxidation in the second step. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this important chemical intermediate for further use in drug discovery and development.

References

- Preparation method of dichlorotoluene nitride intermediate. CN112266326A. Google Patents.

-

TNT. Wikipedia. Available from: [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available from: [Link]

-

4-Nitrotoluene. Wikipedia. Available from: [Link]

-

Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. ResearchGate. Available from: [Link]

-

Oxidation of toluene and nitrobenzene with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates. ScienceDirect. Available from: [Link]

-

Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... ResearchGate. Available from: [Link]

-

Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 3,5-dichloro-nitro-benzene. PrepChem.com. Available from: [Link]

- Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde. CN106588606A. Google Patents.

-

Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange. Available from: [Link]

-

Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Dynamics and the Regiochemistry of Nitration of Toluene. National Center for Biotechnology Information. Available from: [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. US5977418A. Google Patents.

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Available from: [Link]

- Method for isomerizing and synthesizing 3, 5-dichlorotoluene. CN114988982A. Google Patents.

-

3,5-Dichlorotoluene. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights. Available from: [Link]

- Production process of 3, 5-dichloronitrobenzene. CN112500295A. Google Patents.

Sources

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. 59178-12-0|3,5-Dichloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. innospk.com [innospk.com]

- 5. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 6. TNT - Wikipedia [en.wikipedia.org]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,5-Dichloro-2-nitrobenzaldehyde: A Technical Guide for Advanced Research

This guide provides a detailed spectroscopic analysis of 3,5-dichloro-2-nitrobenzaldehyde, a key chemical intermediate in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR) characteristics of this compound. In the absence of experimentally published spectra, this guide establishes a robust predictive framework grounded in the analysis of structurally analogous compounds, ensuring a high degree of scientific integrity.

Introduction

3,5-Dichloro-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde whose unique electronic and steric properties make it a valuable building block in medicinal chemistry and materials science. The precise substitution pattern—two chlorine atoms meta to each other, and a nitro group ortho to the aldehyde—creates a distinct electronic environment that significantly influences its reactivity and spectroscopic signature. Accurate characterization of this molecule is paramount for its effective utilization in multi-step syntheses. This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra, a plausible synthetic route, and standardized protocols for experimental data acquisition.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3,5-dichloro-2-nitrobenzaldehyde is predicted to exhibit distinct signals for the aldehydic and aromatic protons. The chemical shifts are heavily influenced by the electron-withdrawing nature of the aldehyde, nitro, and chloro substituents.

Prediction Methodology:

The prediction of the chemical shifts is based on the principle of substituent additivity and comparison with experimentally determined data for structurally related compounds, including 2-nitrobenzaldehyde[1][2], 3,5-dichlorobenzaldehyde[3][4], and 3,5-dichloronitrobenzene[5]. The aldehyde proton is expected to be significantly deshielded due to the anisotropic effect of the carbonyl group and the electronic influence of the ortho-nitro group[1]. The two aromatic protons, being chemically non-equivalent, are expected to appear as distinct doublets due to meta-coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.45 | Singlet | - | H-7 (Aldehyde) |

| ~8.10 | Doublet | ~2.5 | H-6 |

| ~7.95 | Doublet | ~2.5 | H-4 |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon is expected at the most downfield position, characteristic of aldehydes. The aromatic carbons will exhibit a range of chemical shifts determined by the electronic effects of the attached substituents.

Prediction Methodology:

The predicted ¹³C chemical shifts are derived from an analysis of the spectra of analogous compounds, such as 2-nitrobenzaldehyde and 3,5-dichlorobenzaldehyde[1][3][4]. The strongly electron-withdrawing nitro and aldehyde groups will cause a significant downfield shift for the carbons to which they are attached (C2 and C1, respectively). The chlorine-substituted carbons (C3 and C5) will also be deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188.0 | C-7 (C=O) |

| ~150.0 | C-2 (C-NO₂) |

| ~138.0 | C-5 (C-Cl) |

| ~136.5 | C-3 (C-Cl) |

| ~134.0 | C-1 (C-CHO) |

| ~131.0 | C-6 (C-H) |

| ~128.5 | C-4 (C-H) |

Molecular Structure and Proton Assignments

The spatial relationship between the substituents and the aromatic protons is crucial for understanding the predicted NMR data. The following diagram illustrates the molecular structure of 3,5-dichloro-2-nitrobenzaldehyde and the assignment of the aromatic and aldehydic protons.

Caption: Molecular structure of 3,5-Dichloro-2-nitrobenzaldehyde with predicted ¹H NMR assignments.

Plausible Synthetic Route

A viable synthetic pathway to 3,5-dichloro-2-nitrobenzaldehyde involves the direct nitration of 3,5-dichlorobenzaldehyde. This electrophilic aromatic substitution is directed to the 2-position due to the ortho,para-directing effect of the chlorine atoms and the meta-directing effect of the aldehyde group, with steric hindrance favoring substitution at the less hindered position.

Reaction Scheme:

Caption: Synthesis of 3,5-Dichloro-2-nitrobenzaldehyde via nitration.

Experimental Protocol for Synthesis:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

-

Dissolve 3,5-dichlorobenzaldehyde in a minimal amount of concentrated sulfuric acid.

-

Slowly add the 3,5-dichlorobenzaldehyde solution to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice, which should induce the precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 3,5-dichloro-2-nitrobenzaldehyde.

Standard Operating Procedure for NMR Data Acquisition

The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra for compounds such as 3,5-dichloro-2-nitrobenzaldehyde.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR data acquisition and analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer. Perform standard instrument calibration, including locking onto the deuterium signal of the solvent and shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Following the proton spectrum, acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

-

Data Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrals, leading to the structural elucidation of the compound.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

3,5-Dichlorobenzaldehyde. PubChem. Available at: [Link]

-

4 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

2-Nitrobenzaldehyde. SpectraBase. Available at: [Link]

-

2-Nitrobenzaldehyde. PubChem. Available at: [Link]

-

Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance. Available at: [Link]

-

BENZENE, 3,5-DICHLORONITRO-, - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

3,5-Dichloronitrobenzene. NIST WebBook. Available at: [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

-

H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

-

1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr. Modgraph. Available at: [Link]

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC - NIH. Available at: [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. oc-praktikum.de. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Nitrobenzaldehyde(552-89-6) 1H NMR [m.chemicalbook.com]

- 3. 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR [m.chemicalbook.com]

- 4. 3,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloronitrobenzene(618-62-2) 1H NMR [m.chemicalbook.com]

Introduction: The Analytical Imperative for 3,5-Dichloro-2-nitrobenzaldehyde

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dichloro-2-nitrobenzaldehyde

3,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its trifunctional nature—possessing an aldehyde, a nitro group, and two chlorine atoms—makes it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. The precise characterization of this compound and its related impurities is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final product.

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural specificity. This guide provides a comprehensive framework for the analysis of 3,5-Dichloro-2-nitrobenzaldehyde, moving beyond procedural steps to elucidate the underlying scientific principles that govern methodological choices. We will explore the critical aspects of ionization, fragmentation, and chromatographic separation, providing researchers with the expertise to develop and validate robust analytical protocols.

Chapter 1: Foundational Strategy: GC-MS vs. LC-MS

The initial and most critical decision in methodology development is the choice of inlet system: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Approach

For a molecule like 3,5-Dichloro-2-nitrobenzaldehyde, GC-MS is the superior initial choice. The rationale is grounded in the compound's physicochemical properties. With a molecular weight of 220.01 g/mol [1], it is sufficiently volatile and thermally stable to be amenable to GC analysis.

-

Expertise & Experience: The primary advantage of GC-MS lies in its coupling with Electron Ionization (EI). EI is a high-energy, hard ionization technique that induces extensive and reproducible fragmentation.[2] This creates a detailed "fingerprint" mass spectrum, which is invaluable for unambiguous structural confirmation and for identifying isomers that might be indistinguishable by softer ionization methods. Standardized 70 eV EI spectra are highly conserved across different instruments, allowing for confident matching against established spectral libraries like the NIST Mass Spectral Library.[3]

-

Trustworthiness: The chromatographic separation in GC is based on the analyte's boiling point and its interaction with the stationary phase. This provides a high degree of separation efficiency for analytes in a similar volatility range, ensuring that the mass spectrum obtained is of a pure compound, free from co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Complementary Tool

While GC-MS is preferred, LC-MS serves as a powerful complementary or alternative technique, particularly in scenarios involving complex matrices or thermally labile impurities.

-

Expertise & Experience: LC-MS is ideal for analyzing samples that are not suitable for GC without derivatization.[4] It employs softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically yield a prominent molecular ion or a protonated/deprotonated molecule.[5] This is extremely useful for confirming the molecular weight of the analyte and its impurities, information that can sometimes be lost in the extensive fragmentation of EI. For nitroaromatic compounds, ESI in negative ion mode can be particularly effective, as the electron-withdrawing nitro group helps to stabilize the resulting anion.[6]

Chapter 2: The Core of the Analysis: Ionization and Fragmentation Behavior

Understanding how 3,5-Dichloro-2-nitrobenzaldehyde behaves within the ion source is key to interpreting the resulting mass spectrum.

Electron Ionization (EI) and Predicted Fragmentation

When subjected to a 70 eV electron beam in a GC-MS, the molecule will ionize to form a radical cation, [C₇H₃Cl₂NO₃]⁺•, which will be observed as the molecular ion peak (M⁺•) at m/z 220.

Isotopic Signature: The Chlorine Rule A critical, non-negotiable feature for any chlorine-containing fragment is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a fragment containing two chlorine atoms, the expected isotopic pattern will be:

-

M+ peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks will be approximately 100:65:10 (or 9:6:1). The observation of this pattern is definitive proof of the presence of two chlorine atoms in the ion.

Predicted Fragmentation Pathways The molecular ion is energy-rich and will undergo a series of fragmentation reactions based on the weakest bonds and the stability of the resulting fragments. Common fragmentation patterns for aromatic aldehydes and nitro compounds suggest several key pathways.[7][8]

-

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond is a common pathway for benzaldehydes, resulting in a stable acylium ion at m/z 219 .[8] This is often a prominent peak.

-

Loss of Nitric Oxide (M-30): Nitroaromatic compounds can undergo rearrangement and lose a neutral molecule of nitric oxide (NO), leading to a fragment at m/z 190 .

-

Loss of the Nitro Group (M-46): Direct cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (•NO₂), yielding a dichlorobenzoyl cation at m/z 174 .

-

Loss of the Aldehyde Group (M-29): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a formyl radical (•CHO), producing a dichloronitrophenyl cation at m/z 191 .

-

Decarbonylation: The [M-H]⁺ ion at m/z 219 can lose a neutral carbon monoxide (CO) molecule, a common fragmentation for acylium ions, to produce a fragment at m/z 191 .

The following Graphviz diagram illustrates this predicted fragmentation cascade.

Caption: Predicted EI fragmentation pathway for 3,5-Dichloro-2-nitrobenzaldehyde.

Soft Ionization (ESI/APCI) for Molecular Weight Confirmation

In an LC-MS context using ESI in negative ion mode, the primary ion expected would be the deprotonated molecule, [M-H]⁻, at m/z 219 . This occurs through the loss of the acidic aldehydic proton. Alternatively, a molecular radical anion [M]⁻• at m/z 220 might be observed. These soft ionization methods produce significantly less fragmentation, making them ideal for confirming the molecular weight and for quantitative studies using techniques like Multiple Reaction Monitoring (MRM).[6]

Chapter 3: Experimental Protocols and Data Presentation

A self-validating protocol requires meticulous attention to detail from sample preparation to data acquisition.

Experimental Workflow

The overall analytical process follows a logical sequence designed to ensure data integrity and reproducibility.

Caption: General experimental workflow for GC-MS analysis.

Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the 3,5-Dichloro-2-nitrobenzaldehyde standard.

-

Dissolve in 10 mL of high-purity acetonitrile or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a working standard of 1-10 µg/mL. The choice of solvent is critical; it must be volatile and not react with the analyte.[9]

2. GC-MS Instrument Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Inlet Temperature: 250 °C. Causality: This temperature ensures rapid volatilization of the analyte without causing thermal degradation.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Causality: This stationary phase separates compounds primarily by boiling point, which is effective for many aromatic compounds.[10]

-

Oven Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[9]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-350. Causality: This range covers the molecular ion and all expected major fragments.

Data Presentation: Interpreting the Results

The data acquired should be presented clearly to facilitate interpretation. A summary table is the most effective format.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity | Key Observations |

| 224 | 10 | [M+4]⁺• | Isotopic peak confirming two Cl atoms |

| 222 | 65 | [M+2]⁺• | Isotopic peak confirming two Cl atoms |

| 220 | 100 | [M]⁺• (Molecular Ion) | Base Peak; C₇H₃Cl₂NO₃⁺• |

| 219 | 85 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 191 | 45 | [M-CHO]⁺ or [M-H-CO]⁺ | Loss of formyl radical or CO |

| 174 | 60 | [M-NO₂]⁺ | Loss of nitro group |

Note: Relative intensities are hypothetical and serve for illustrative purposes. The base peak may vary depending on instrument tuning but is often the molecular ion for stable aromatic systems.[8]

Conclusion

The mass spectrometric analysis of 3,5-Dichloro-2-nitrobenzaldehyde is most effectively approached using GC-MS with Electron Ionization. This methodology provides a rich fragmentation pattern, including characteristic losses of hydrogen, the nitro group, and the formyl group, which together create a unique spectral fingerprint for confident identification. The definitive confirmation of the structure is anchored by the observation of the correct M/M+2/M+4 isotopic pattern, a direct consequence of the two chlorine atoms in the molecule. By understanding the principles of ionization and fragmentation and by employing systematic, well-documented protocols, researchers can leverage mass spectrometry to its full potential for the rigorous characterization of this important chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. acdlabs.com [acdlabs.com]

- 3. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]

- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. as.uky.edu [as.uky.edu]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 3,5-Dichloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile

3,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic compound of interest in synthetic organic chemistry, likely serving as a versatile intermediate in the development of novel pharmaceutical agents and other fine chemicals. Its molecular architecture, featuring a chlorinated and nitrated benzene ring appended with an aldehyde functional group, dictates its reactivity and, consequently, its hazard profile. The presence of both chloro and nitro substituents on the aromatic ring suggests potential for significant biological activity and chemical reactivity, necessitating a cautious and well-informed approach to its handling.

The primary hazards associated with this class of compounds are anticipated to include:

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Causes skin, eye, and respiratory tract irritation.

-

Systemic Effects: Aromatic nitro compounds are known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.[1]

-

Environmental Hazards: Expected to be harmful to aquatic life with long-lasting effects.[2]

This guide provides a framework for the safe handling, storage, and disposal of 3,5-Dichloro-2-nitrobenzaldehyde, grounded in the principles of risk mitigation and proactive safety management.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For 3,5-Dichloro-2-nitrobenzaldehyde, this involves a critical evaluation of both its intrinsic hazards and the potential for exposure during planned experimental procedures.

Physicochemical Properties and Reactivity

While specific data for 3,5-Dichloro-2-nitrobenzaldehyde is unavailable, the properties of similar compounds suggest it is a solid at room temperature. It is combustible, and in the event of a fire, can release toxic and corrosive gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride.[3][4]

Incompatible Materials:

-

Strong Oxidizing Agents: May lead to vigorous, potentially explosive reactions.[5]

-

Strong Bases: Can initiate decomposition or other hazardous reactions.[4][5]

-

Reducing Agents: Aromatic nitro compounds can react vigorously with reducing agents, including hydrides, sulfides, and nitrides, potentially leading to detonation.[1]

Toxicological Profile (Anticipated)

The toxicological profile is inferred from related compounds.

| Hazard Classification | Anticipated Effects and Symptoms |

| Acute Oral Toxicity | Harmful if swallowed.[2][3] May cause nausea, vomiting, and systemic effects like methemoglobinemia.[1] |

| Acute Dermal Toxicity | Assumed to be harmful upon skin contact. |

| Acute Inhalation Toxicity | May be harmful if inhaled, causing respiratory tract irritation.[3][6] |

| Skin Corrosion/Irritation | Causes skin irritation.[3] Prolonged contact may lead to dermatitis.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |

| Respiratory Sensitization | Data not available, but caution is advised. |

| Skin Sensitization | Data not available, but caution is advised. |

| Germ Cell Mutagenicity | Data not available. |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA based on data for similar compounds.[2] |

| Reproductive Toxicity | Data not available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |

| Aspiration Hazard | Not anticipated to be an aspiration hazard. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

Engineering Controls

All manipulations of solid 3,5-Dichloro-2-nitrobenzaldehyde that could generate dust, as well as handling of its solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood should have a face velocity appropriate for handling potent compounds. An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

| PPE Category | Item | Specifications and Rationale |

| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory.[7] A face shield should be worn over the goggles when there is a significant risk of splashing.[7][9] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged handling or immersion, gloves with higher chemical resistance, such as butyl rubber or Viton, should be considered. Always inspect gloves for integrity before use and change them immediately upon contamination.[7][9] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[7] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[8] |

| Respiratory Protection | Respirator | For procedures with a high likelihood of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[3][7] |

Safe Handling and Experimental Protocols

A systematic and meticulous approach is crucial when working with 3,5-Dichloro-2-nitrobenzaldehyde.

General Handling Precautions

-

Avoid all contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5][7]

-

Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled or stored.[3][7]

-

Minimize dust generation and accumulation during handling.[10]

-

Use in a well-ventilated area, preferably a chemical fume hood.[6][7]

Weighing and Transfer Protocol

-

Preparation: Designate a specific area within a chemical fume hood for weighing and transfer operations.

-

Containment: Place a weigh boat or other suitable container on the balance.

-

Transfer: Carefully transfer the required amount of 3,5-Dichloro-2-nitrobenzaldehyde to the container using a spatula. Avoid creating dust clouds.

-

Cleaning: After transfer, carefully clean the spatula and the weighing area within the fume hood.

-

Sealing: Securely seal the stock container before removing it from the fume hood.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store in a tightly closed, properly labeled container.[4][5][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4][5]

-

Store in a locked cabinet or other secure location to restrict access.[3][4]

Spill Management

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

-

Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye/face protection.[7]

-

Containment (Solid Spill): Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[7][12][13]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[7]

Waste Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials, including empty containers, should be treated as hazardous waste.

-

Chlorinated nitroaromatic compounds are persistent environmental pollutants.[14][15] Do not dispose of them down the drain or in regular trash.

-

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[16]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Note to Physician: Be aware of the potential for methemoglobinemia in cases of significant exposure.[1]

Workflow for Risk Mitigation

The following diagram illustrates a logical workflow for mitigating risks associated with the use of 3,5-Dichloro-2-nitrobenzaldehyde.

Caption: Risk Mitigation Workflow

Conclusion

While 3,5-Dichloro-2-nitrobenzaldehyde presents significant potential hazards, a comprehensive understanding of these risks, coupled with the diligent implementation of the control measures outlined in this guide, will enable researchers to handle this compound safely and effectively. The principles of substitution, isolation (engineering controls), and protection (PPE) are paramount. Always prioritize safety and consult with your institution's EHS professionals to ensure compliance with all relevant safety protocols.

References

- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.

- SAFETY DATA SHEET - 2-Nitrobenzaldehyde. Sigma-Aldrich.

- Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.

- SAFETY DATA SHEET - 3-Nitrobenzaldehyde. Acros Organics.

- SAFETY DATA SHEET - 3-nitrobenzaldehyde. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Nitrobenzaldehyde. Fisher Scientific.

- Degradation of chlorinated nitroaromatic compounds. ResearchGate.

- Personal Protective Equipment. US EPA.

- Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH.

- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.

- 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie.

- How to Choose PPE for Chemical Work. Allan Chemical Corporation.

- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority (HSA).

- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.

- 3,5-Dichloro-2-hydroxybenzaldehyde Safety Data Sheet. Apollo Scientific.

- Degradation of chlorinated nitroaromatic compounds. PubMed.

- Material Safety Data Sheet 3-Nitrobenzaldehyde, 99%. Fisher Scientific.

- 3-NITRO BENZALDEHYDE (M-NITRO BENZALDEHYDE) Safety Data Sheet. Suvchem Laboratory Chemicals.

- SAFETY DATA SHEET - 3,5-Dichloro-2-hydroxybenzaldehyde. Thermo Fisher Scientific Chemicals, Inc.

- Recycling & Disposal. European Chlorinated Solvents Association.

- Safety Data Sheet: 2-Nitrobenzaldehyde. Carl ROTH.

- 2-Nitrobenzaldehyde Safety Data Sheet. Santa Cruz Biotechnology.

- 2-Nitrobenzaldehyde Safety Data Sheet. Apollo Scientific.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. benchchem.com [benchchem.com]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. hsa.ie [hsa.ie]

- 10. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 11. carlroth.com [carlroth.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3,5-Dichloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 3,5-Dichloro-2-nitrobenzaldehyde. This polysubstituted aromatic aldehyde is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules. Understanding the nuanced reactivity of its aldehyde group, which is significantly influenced by the electronic and steric effects of the chloro and nitro substituents, is paramount for its effective utilization in synthetic strategies. This guide delves into the core principles governing its reactivity, offering both theoretical insights and practical, field-proven protocols for its key transformations.

Molecular Architecture and Electronic Landscape

3,5-Dichloro-2-nitrobenzaldehyde possesses a unique substitution pattern on the benzene ring that dictates the reactivity of the aldehyde group. The interplay of inductive and resonance effects, along with steric hindrance, creates a complex electronic environment that modulates the electrophilicity of the carbonyl carbon.

-

Electron-Withdrawing Effects: The two chlorine atoms at the 3- and 5-positions and the nitro group at the 2-position are all electron-withdrawing groups (EWGs). Through their negative inductive (-I) and, in the case of the nitro group, strong negative resonance (-R) effects, they pull electron density away from the aromatic ring and, consequently, from the aldehyde group. This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.[1][2]

-

Steric Hindrance (The "Ortho-Effect"): The nitro group at the ortho-position to the aldehyde creates significant steric hindrance. This bulky group can physically impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered benzaldehydes.[1] This "ortho-effect" is a critical consideration when designing synthetic routes involving this molecule, as the steric shielding may counteract the electronic activation. The balance between these opposing factors determines the overall reactivity in a given transformation.

The non-planar conformation of the nitro and aldehyde groups with respect to the benzene ring, due to steric strain, has been observed in analogous ortho-substituted benzaldehydes and can influence the molecule's electronic properties and reactivity.[3]

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde group in 3,5-Dichloro-2-nitrobenzaldehyde makes it a versatile handle for a variety of chemical transformations. This section details the most pertinent reactions, providing both mechanistic understanding and actionable experimental protocols.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. The electron-deficient carbonyl carbon readily reacts with a wide range of nucleophiles.

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[4] For 3,5-Dichloro-2-nitrobenzaldehyde, the strong electron-withdrawing substituents are expected to enhance its reactivity in this reaction.

Reaction Mechanism: Base-Catalyzed Knoevenagel Condensation

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [4]

| Parameter | Value |

| Reactants | 3,5-Dichloro-2-nitrobenzaldehyde (1 mmol), Malononitrile (1.05 mmol) |

| Catalyst | Ammonium acetate (catalytic amount) |

| Solvent | Ethanol or Water/Glycerol (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Work-up | The product often precipitates and can be collected by filtration. |

Detailed Procedure:

-

In a round-bottomed flask, dissolve 3,5-Dichloro-2-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (e.g., 5 mL of water:glycerol 1:1).

-

Add malononitrile (1.05 mmol) and a catalytic amount of ammonium acetate.

-